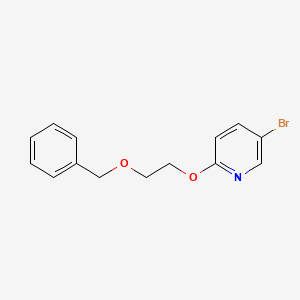

2-(2-(Benzyloxy)ethoxy)-5-bromopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(2-phenylmethoxyethoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2/c15-13-6-7-14(16-10-13)18-9-8-17-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVHVDYDJVWGDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOC2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Conditions Optimization:

Solvent Selection: While solvents like acetone (B3395972) are common in laboratory settings, their low boiling points and flammability can pose safety risks in large reactors. Higher boiling point solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or toluene (B28343) might be more suitable for industrial-scale operations, as they allow for better temperature control and can often improve reaction rates. However, the toxicity and environmental impact of these solvents must also be carefully considered.

Base Selection: The choice of base is critical for both reaction efficiency and cost. While strong bases like sodium hydride are highly effective, they are also flammable and can be hazardous to handle in large quantities. Weaker, less expensive, and safer inorganic bases like potassium carbonate or sodium carbonate are often preferred in industrial settings. The optimal base and its stoichiometry need to be determined to maximize yield and minimize side reactions.

Temperature Control: The Williamson ether synthesis is an exothermic reaction. On a large scale, efficient heat dissipation is crucial to prevent thermal runaway. The reaction temperature must be carefully controlled to maintain a safe and optimal reaction rate. This involves the use of appropriately sized and designed reactors with efficient cooling systems.

Reaction Time: Long reaction times can be a significant bottleneck in industrial production. Optimization studies are necessary to minimize the reaction time without compromising yield or purity. This can involve adjusting temperature, catalyst loading (if applicable), and reagent concentrations.

Raw Material Sourcing and Cost:

The cost and availability of the starting materials, 2-hydroxy-5-bromopyridine, 1-(benzyloxy)-2-bromoethane, 2-(2-hydroxyethoxy)-5-bromopyridine, and benzyl (B1604629) bromide, are paramount for a commercially viable process. A thorough analysis of the supply chain and cost of each reactant is necessary to determine the most economical synthetic route.

Work Up and Purification:

Extraction and Quenching: Laboratory-scale work-ups often involve liquid-liquid extractions with organic solvents. On a large scale, this can lead to the use of large volumes of flammable and potentially hazardous solvents. Process development should aim to minimize solvent usage and explore alternative work-up procedures, such as direct crystallization of the product from the reaction mixture.

Purification Method: Column chromatography, a common laboratory purification technique, is generally not feasible for large-scale production due to high solvent consumption and low throughput. Alternative purification methods such as distillation, recrystallization, or slurry washing must be developed and optimized. The choice of method will depend on the physical properties of the product and the nature of the impurities. For instance, if the product is a solid with good crystallinity, recrystallization is often the most efficient and scalable method.

Process Safety and Environmental Impact:

A comprehensive safety assessment is mandatory before scaling up any chemical process. This includes identifying potential hazards such as flammable solvents, corrosive reagents, and exothermic reactions. A Hazard and Operability (HAZOP) study should be conducted to identify and mitigate potential risks.

The environmental impact of the process must also be minimized. This involves selecting greener solvents, reducing waste generation, and developing efficient methods for waste treatment and disposal. The principles of green chemistry should be applied throughout the process development to create a more sustainable manufacturing process.

Use of Phase Transfer Catalysis:

Electrophilic and Nucleophilic Reactivity at the Pyridine (B92270) Core

The pyridine ring is inherently electron-deficient compared to benzene (B151609), which generally makes it less reactive towards electrophilic aromatic substitution. The nitrogen atom deactivates the ring by inductively withdrawing electron density. However, the presence of the 2-(2-(benzyloxy)ethoxy) group, an electron-donating alkoxy substituent, can partially counteract this deactivation. This group preferentially directs electrophilic attack to the ortho and para positions. Given the substitution pattern, electrophilic attack would most likely occur at the 3- or 5-position. Since the 5-position is blocked by the bromo group, any electrophilic substitution would be directed to the 3-position.

Reactions Involving the Bromo-Substituent

The bromine atom at the 5-position is the primary site for functionalization, most notably through palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds, providing a powerful tool for molecular diversification.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide. For this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the 5-position of the pyridine ring. The reaction is typically catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific coupling partners.

| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 90-98 |

| Thiophene-3-boronic acid | PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 80-92 |

| Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | THF/H₂O | 75-88 |

Table 1. Representative Conditions for Suzuki-Miyaura Coupling with 5-Bromopyridine Derivatives.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. numberanalytics.com This transformation is highly valuable for introducing primary or secondary amines at the 5-position of this compound. The reaction typically employs a palladium catalyst with a specialized, bulky electron-rich phosphine (B1218219) ligand and a strong, non-nucleophilic base like sodium tert-butoxide. This method has largely replaced harsher, traditional methods for C-N bond formation. numberanalytics.comuit.no

| Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 88-96 |

| Morpholine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 90-97 |

| Benzylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 85-94 |

| Pyrrolidine | Pd(OAc)₂ | Xantphos | NaOtBu | THF | 89-95 |

Table 2. Representative Conditions for Buchwald-Hartwig Amination with 5-Bromopyridine Derivatives.

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Using this compound, this reaction allows for the direct installation of an alkynyl moiety at the pyridine C5-position. The reaction is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine like triethylamine, which can also serve as the solvent. rsc.orgorganic-chemistry.org Copper-free versions of this reaction have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 90-98 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | iPr₂NH | Toluene | 85-95 |

| Propargyl alcohol | Pd(OAc)₂ | CuI | Et₃N | DMF | 82-93 |

| 1-Octyne | Pd(PPh₃)₂Cl₂ | CuI | Piperidine | THF | 88-96 |

Table 3. Representative Conditions for Sonogashira Coupling with 5-Bromopyridine Derivatives.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. orgsyn.org This reaction is known for its high functional group tolerance and reactivity. For this compound, Negishi coupling provides another effective route for C-C bond formation. The required organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt, such as zinc chloride. orgsyn.org This method is particularly useful for coupling alkyl groups that can be challenging to introduce via Suzuki-Miyaura coupling. organic-chemistry.org

| Organozinc Reagent | Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylzinc chloride | Pd(PPh₃)₄ | PPh₃ | THF | 85-95 |

| Ethylzinc bromide | PdCl₂(dppf) | dppf | THF | 75-88 |

| Vinylzinc chloride | Pd(dba)₂ | P(o-tol)₃ | DMF | 80-90 |

| Allylzinc bromide | Pd(PPh₃)₄ | PPh₃ | THF | 82-94 |

Table 4. Representative Conditions for Negishi Coupling with 5-Bromopyridine Derivatives.

Cross-Coupling Reactions

Catalyst Systems and Ligand Effects in Cross-Coupling

The bromine atom at the 5-position of the pyridine ring is a prime site for palladium- or nickel-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The choice of catalyst and ligand is critical in these transformations, influencing reaction efficiency, selectivity, and functional group tolerance.

Palladium-mediated couplings are frequently employed to diversify the pyridine core. For instance, in Suzuki-Miyaura couplings, a palladium catalyst, often in conjunction with a phosphine ligand, facilitates the reaction with an organoboron reagent. The electronic properties of the boronic acid can affect the rate of oxidative addition, with electron-deficient aryl boronic acids sometimes leading to higher yields.

Nickel-based catalyst systems, sometimes used in conjunction with a cobalt co-catalyst, offer an alternative for cross-electrophile couplings. nih.gov These systems can be effective for coupling aryl halides with alkyl halides. The specific loadings of the nickel and cobalt catalysts can be adjusted to optimize the reaction for different substrate classes. nih.gov

The steric and electronic properties of ligands play a significant role in the outcome of cross-coupling reactions. Bulky ligands can influence the selectivity of functionalization in dihalogenated substrates by affecting the rate of a second oxidative addition relative to product decomplexation. nih.gov The choice of ligand can also be crucial in asymmetric catalysis to achieve high enantioselectivity when creating chiral centers.

Table 1: Representative Catalyst Systems in Cross-Coupling Reactions

| Reaction Type | Catalyst | Ligand | Reactant | Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | Arylboronic acid | 5-Aryl-2-(2-(benzyloxy)ethoxy)pyridine |

| Heck | Pd(OAc)₂ | P(o-tolyl)₃ | Alkene | 5-Alkenyl-2-(2-(benzyloxy)ethoxy)pyridine |

| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP | Amine | 5-Amino-2-(2-(benzyloxy)ethoxy)pyridine |

This table represents typical catalyst systems for the indicated cross-coupling reactions and may be applicable to this compound.

Lithiation and Subsequent Quenching Reactions

The bromine atom on the pyridine ring can be exchanged with lithium through treatment with an organolithium reagent, such as n-butyllithium or sec-butyllithium, at low temperatures. This lithium-halogen exchange generates a potent nucleophilic intermediate that can be trapped by a variety of electrophiles.

The lithiated species is typically formed in an anhydrous ethereal solvent like tetrahydrofuran (THF) at temperatures around -78 °C to prevent side reactions. The choice of organolithium reagent and reaction conditions can be crucial for achieving high yields. nih.gov Once formed, the lithiated pyridine can react with a range of electrophiles in quenching reactions. For example, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. Quenching with carbon dioxide (as dry ice) produces a carboxylic acid after acidic workup. Other electrophiles such as alkyl halides, silyl (B83357) halides, and chloroformates can also be employed to introduce new functional groups at the 5-position. nih.govwhiterose.ac.uk

Table 2: Examples of Lithiation and Quenching Reactions

| Organolithium Reagent | Electrophile | Quenched Product |

|---|---|---|

| n-Butyllithium | Benzaldehyde | (5-(2-(2-(Benzyloxy)ethoxy)pyridin-5-yl))(phenyl)methanol |

| sec-Butyllithium | Carbon Dioxide | 2-(2-(Benzyloxy)ethoxy)pyridine-5-carboxylic acid |

| tert-Butyllithium | Trimethylsilyl chloride | 2-(2-(Benzyloxy)ethoxy)-5-(trimethylsilyl)pyridine |

This table illustrates potential outcomes of lithiation and subsequent quenching of this compound.

Substitution Reactions with Heteroatom Nucleophiles

The bromo-substituent at the 5-position can also be displaced by various heteroatom nucleophiles, typically through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed processes. These reactions are valuable for introducing oxygen, nitrogen, or sulfur functionalities.

Reactions with oxygen nucleophiles, such as alkoxides or phenoxides, can be used to form new ether linkages. Nitrogen nucleophiles, including primary and secondary amines, can be coupled to the pyridine ring to yield the corresponding 5-amino derivatives. Similarly, sulfur nucleophiles like thiolates can be used to introduce a thioether group.

While direct SNAr reactions are possible, they often require harsh conditions. More commonly, these transformations are facilitated by a copper or palladium catalyst, as in Ullmann or Buchwald-Hartwig amination reactions, respectively. The choice of catalyst, ligand, base, and solvent is critical for achieving good yields and preventing side reactions.

Reactivity Associated with the Ether Linkage

The ether linkages in the 2-(2-(benzyloxy)ethoxy) side chain exhibit their own characteristic reactivity, including cleavage and rearrangement reactions.

Cleavage Reactions of the Benzyloxy Group

The terminal benzyloxy group is a common protecting group for the primary alcohol in the ethoxy side chain. Its removal can be accomplished under various conditions, most commonly through catalytic hydrogenation. In this procedure, the compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is generally clean and efficient, yielding the deprotected alcohol and toluene as a byproduct.

Alternative methods for benzyl (B1604629) ether cleavage include treatment with strong acids or Lewis acids, although these conditions may not be suitable for substrates with other acid-sensitive functional groups. organic-chemistry.org Oxidative cleavage is another possibility, though less common for simple benzyl ethers.

Anionic Rearrangements (e.g., Wittig-type rearrangements)

The benzyloxy portion of the molecule is susceptible to anionic rearrangements, such as the nih.govCurrent time information in Denbighshire, GB.-Wittig rearrangement. This type of transformation has been observed for the related compound, 2-benzyloxypyridine. researchgate.netnih.gov The rearrangement is initiated by deprotonation of the benzylic carbon with a strong base, such as an organolithium reagent. The resulting carbanion then undergoes a nih.govCurrent time information in Denbighshire, GB.-migration of the pyridine ring from the oxygen atom to the adjacent carbon, likely proceeding through an associative mechanism involving addition and elimination steps. researchgate.netnih.gov

For this compound, a similar rearrangement could potentially be induced, leading to the formation of a secondary alcohol. The presence of the ethoxy spacer may influence the feasibility and outcome of this reaction.

Oxidative Transformations of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring possesses a lone pair of electrons and can be oxidized to form a pyridine N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain types of reactions.

The N-oxidation is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of an acid like acetic acid. The resulting N-oxide can then serve as a versatile intermediate for further functionalization of the pyridine ring.

Precursor in Heterocyclic Synthesis

The structural attributes of this compound make it a valuable starting material for the construction of more elaborate heterocyclic systems. The pyridine ring itself is a common motif in numerous biologically active compounds, and the bromo- and benzyloxyethoxy-substituents provide handles for further chemical transformations.

Construction of Fused Pyridine Systems

Fused pyridine derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of pharmacologically active compounds. ekb.eg The synthesis of such systems often involves annulation reactions where a new ring is constructed onto an existing pyridine scaffold. While specific examples detailing the use of this compound in the construction of fused pyridine systems are not extensively documented in publicly available literature, its structure is amenable to such transformations.

The bromo-substituent at the 5-position can be utilized in transition-metal-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds, which can be key steps in the annulation process. For instance, a Heck or Sonogashira coupling could introduce a side chain that subsequently undergoes an intramolecular cyclization to form a fused ring system.

Table 1: Potential Annulation Strategies for Fused Pyridine Synthesis

| Reaction Type | Potential Reactant | Fused System |

| Intramolecular Heck Reaction | Alkene-tethered derivative | Dihydropyridopyridines |

| Intramolecular Sonogashira Coupling | Alkyne-tethered derivative | Furopyridines or Pyrrolopyridines |

| Pictet-Spengler Reaction | Tryptamine or related amine | Carboline-like structures |

Synthesis of Dipyridyl Derivatives

Dipyridyl derivatives are an important class of compounds with applications ranging from ligands in coordination chemistry to key components in functional materials and pharmaceuticals. researchgate.netmdpi.comlboro.ac.uk The synthesis of both symmetrical and unsymmetrical dipyridyls can be achieved through various cross-coupling reactions where a carbon-carbon bond is formed between two pyridine rings.

The bromine atom in this compound makes it an ideal substrate for several palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile methodology for the construction of the dipyridyl core.

Table 2: Common Cross-Coupling Reactions for Dipyridyl Synthesis

| Reaction Name | Coupling Partner | Catalyst/Conditions |

| Suzuki-Miyaura Coupling | Pyridineboronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Water) |

| Stille Coupling | Pyridylstannane | Pd catalyst (e.g., Pd(PPh₃)₄), Solvent (e.g., Toluene) |

| Negishi Coupling | Pyridylzinc reagent | Pd or Ni catalyst |

| Ullmann Coupling | Another molecule of the starting material | Copper catalyst, High temperature |

While general methodologies for these reactions are well-established for various bromopyridines, specific conditions and yields for reactions involving this compound would require empirical optimization. researchgate.netnih.govnih.gov

Intermediate in the Development of Pyridine-Containing Scaffolds

The pyridine moiety is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. researchgate.netnih.gov Consequently, synthetic intermediates that allow for the facile construction and diversification of pyridine-containing scaffolds are of high value. This compound serves as such an intermediate, enabling the synthesis of more complex molecules with potential biological activity.

A notable example of the utility of a closely related compound is found in the synthesis of 2-(2-amino-5-bromobenzoyl)pyridine, a key intermediate for the intravenous anesthetic Remimazolam. patsnap.comgoogle.com In a patented synthetic route, a similar bromo-pyridine derivative undergoes a Suzuki coupling reaction with a boronic acid to form a new carbon-carbon bond, demonstrating the feasibility of using such building blocks in the construction of complex pharmaceutical scaffolds. patsnap.com This highlights the potential of this compound to be employed in similar synthetic strategies for accessing novel pyridine-based chemical entities.

The benzyloxyethoxy side chain can also be a site for further modification. For instance, the benzyl group can be removed via hydrogenolysis to reveal a primary alcohol, which can then be further functionalized.

Role in Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. nih.gov These reactions are highly valued for their efficiency and ability to generate molecular diversity. Pyridine and its derivatives are often synthesized or utilized in MCRs.

While the direct participation of this compound in well-known MCRs like the Ugi or Passerini reaction is not prominently reported, its functional groups suggest potential applications. For example, the pyridine nitrogen could potentially act as a basic catalyst or a nucleophilic component in certain MCRs. More plausibly, derivatives of this compound could be designed to participate in MCRs. For instance, conversion of the bromo-substituent to an aldehyde or an amine would open up a wide range of possibilities for its inclusion in various MCRs to generate complex pyridine-containing molecules.

Contributions to Libraries of Diverse Organic Compounds

The generation of chemical libraries containing a large number of diverse compounds is a cornerstone of modern drug discovery and materials science. google.com These libraries are screened to identify molecules with desired biological or physical properties. The principles of combinatorial chemistry, including parallel and solid-phase synthesis, are often employed in the creation of these libraries.

This compound is a suitable building block for the synthesis of compound libraries due to its modifiable functional groups. The bromo-substituent is particularly amenable to a variety of diversification reactions, such as the Suzuki-Miyaura coupling, which can be performed in a parallel format to introduce a wide range of aryl and heteroaryl groups.

Table 3: Potential Diversification Reactions for Library Synthesis

| Reaction Type | Reagent Class | Introduced Moiety |

| Suzuki-Miyaura Coupling | Boronic acids/esters | Aryl, Heteroaryl |

| Buchwald-Hartwig Amination | Amines | Substituted amino groups |

| Sonogashira Coupling | Terminal alkynes | Alkynyl groups |

| Heck Coupling | Alkenes | Alkenyl groups |

Furthermore, the benzyloxyethoxy side chain could be tethered to a solid support, allowing for the application of solid-phase organic synthesis (SPOS) techniques. This would facilitate the purification of intermediates and the automation of the library synthesis process. While specific examples of large-scale libraries synthesized from this particular compound are not readily found in the literature, its chemical nature makes it a prime candidate for such endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum would be required to identify the chemical environment of all protons in the this compound molecule. This analysis would involve measuring chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) for each unique proton. The expected signals would correspond to the protons on the pyridine ring, the benzyloxy group, and the ethoxy linker. Without experimental data, a data table of these values cannot be compiled.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum is necessary to identify all unique carbon atoms in the molecule. The spectrum would show distinct signals for each carbon in the pyridine ring, the phenyl ring, the ethoxy bridge, and the benzylic methylene (B1212753) group. The chemical shifts of these signals would confirm the connectivity and electronic environment of the carbon skeleton. Specific data is not available to create a table of these findings.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC)

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) would be used to establish definitive structural assignments. A COSY spectrum would reveal proton-proton coupling relationships, helping to piece together adjacent fragments of the molecule. An HMQC (or its modern equivalent, HSQC) spectrum would correlate directly bonded proton and carbon atoms, providing unambiguous assignment of the signals observed in the ¹H and ¹³C NMR spectra. No published 2D NMR data for this compound could be located.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Electron Ionization Mass Spectrometry (EIMS)

EIMS would provide information on the molecular weight of this compound and would also show characteristic fragmentation patterns. These fragments would offer further evidence for the compound's structure, corresponding to the loss of specific groups like the benzyl or ethoxy moieties.

High-Resolution Mass Spectrometry (HRMS)

HRMS is crucial for confirming the molecular formula of the compound. By providing a highly accurate mass measurement of the molecular ion, HRMS would allow for the determination of the precise elemental composition (C₁₄H₁₄BrNO₂), distinguishing it from any other compounds with the same nominal mass. This accurate mass data is not currently available in the public domain.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar molecules like this compound. The analysis provides a precise mass-to-charge ratio (m/z) of the molecular ions, which directly corresponds to the compound's molecular weight.

In a typical ESI-MS analysis, the compound is dissolved in a suitable solvent and infused into the mass spectrometer. The high voltage applied to the capillary needle generates charged droplets, and as the solvent evaporates, it produces protonated molecular ions [M+H]⁺. Due to the presence of two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the mass spectrum for this compound is expected to show a characteristic isotopic pattern. The spectrum will display two major peaks of nearly equal intensity separated by two mass units.

The primary ions observed would be the protonated molecule [M+H]⁺. Depending on the experimental conditions and the presence of alkali metal salts, adducts such as the sodium [M+Na]⁺ or potassium [M+K]⁺ ions may also be detected. The calculated m/z values for the most abundant isotopic species are essential for confirming the elemental composition.

Table 1: Predicted ESI-MS Data for this compound (C₁₄H₁₄BrNO₂)

| Ion Species | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) | Description |

|---|---|---|---|

| [M+H]⁺ | 308.0281 | 310.0260 | Protonated molecular ion |

| [M+Na]⁺ | 330.0100 | 332.0079 | Sodium adduct |

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present within a molecule. It operates on the principle that chemical bonds vibrate at specific, characteristic frequencies. When infrared radiation is passed through a sample of this compound, the molecule absorbs energy at frequencies corresponding to these vibrations.

The resulting FT-IR spectrum is a plot of absorbance versus wavenumber. The analysis of this spectrum allows for the identification of key structural features:

Aromatic C-H Stretching: The presence of the pyridine and benzene rings is typically confirmed by sharp absorption bands appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The vibrations of the C-H bonds in the ethoxy and benzyl methylene (-CH₂-) groups are expected to produce strong absorptions in the 2850-3000 cm⁻¹ region.

C=C and C=N Stretching: Aromatic ring stretching vibrations for both the pyridine and benzene rings will appear as a series of sharp peaks in the 1400-1600 cm⁻¹ range.

C-O Ether Stretching: The most characteristic peaks for this compound are the strong C-O stretching vibrations from the aryl-alkyl ether and the alkyl-alkyl ether linkages. These typically result in intense, distinct bands in the 1050-1250 cm⁻¹ region.

C-Br Stretching: The vibration of the carbon-bromine bond on the pyridine ring is expected to be found in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3030 - 3100 | Medium | C-H Stretch | Aromatic (Pyridine, Benzene) |

| 2850 - 2960 | Strong | C-H Stretch | Aliphatic (-CH₂-) |

| 1580 - 1600 | Medium-Strong | C=C / C=N Stretch | Aromatic Ring |

| 1450 - 1500 | Medium-Strong | C=C / C=N Stretch | Aromatic Ring |

| 1230 - 1270 | Strong | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| 1050 - 1150 | Strong | Symmetric C-O-C Stretch | Alkyl-Alkyl Ether |

X-ray Diffraction Analysis for Solid-State Structure Determination

While spectroscopic methods confirm connectivity and functional groups, single-crystal X-ray diffraction provides the definitive, three-dimensional structure of a molecule in the solid state. This technique is contingent upon the ability to grow a high-quality, single crystal of this compound.

In this analysis, a beam of X-rays is directed at the crystal. The electrons in the atoms of the molecule diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, it is possible to calculate the precise location of each atom in the crystal lattice.

The data obtained from a successful X-ray diffraction experiment would provide a wealth of structural information, including:

Crystal System and Space Group: These parameters describe the symmetry and periodic arrangement of the molecules within the crystal.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal.

Bond Lengths and Angles: The analysis yields highly accurate measurements of the distances between bonded atoms and the angles they form, confirming the molecular geometry.

Torsional Angles: These define the conformation of the flexible ethoxy-benzyloxy side chain.

Intermolecular Interactions: The analysis reveals how molecules pack together in the crystal, identifying non-covalent interactions such as hydrogen bonds or π-stacking that influence the solid-state structure.

This comprehensive structural data is invaluable for understanding the molecule's physical properties and its potential interactions in a biological or material science context.

Table 3: Information Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Crystal System | The crystal family (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Parameters | Dimensions (a, b, c) and angles (α, β, γ) of the unit cell. |

| Bond Lengths | Precise distances between atoms (in Ångströms). |

| Bond Angles | Angles between adjacent chemical bonds (in degrees). |

Computational Chemistry Investigations of 2 2 Benzyloxy Ethoxy 5 Bromopyridine and Its Reactions

Density Functional Theory (DFT) Studies of Molecular Conformation and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can determine the most stable three-dimensional arrangement of atoms (conformation) and map the distribution of electrons within the molecule.

For 2-(2-(Benzyloxy)ethoxy)-5-bromopyridine, the key conformational variables would include the torsion angles around the ethoxy linker and the benzyloxy group. DFT optimization, often using a functional like B3LYP with a basis set such as 6-311+G(d,p), would identify the global minimum energy conformation. nih.gov Such studies on related pyridine (B92270) derivatives have shown that the optimized bond lengths and angles obtained from DFT calculations are generally in good agreement with experimental data from X-ray crystallography. nih.gov

The electronic structure analysis involves examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.govresearchgate.net For a substituted bromopyridine, the HOMO is typically localized on the electron-rich pyridine ring and the oxygen atoms, while the LUMO may be distributed over the aromatic system, indicating sites susceptible to nucleophilic attack.

Table 1: Predicted Electronic Properties from a Prototypical DFT Calculation on a Bromopyridine Derivative Data is illustrative and based on typical values for similar compounds.

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.3 eV | Indicates electron-donating capability |

| LUMO Energy | -2.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.1 eV | Relates to chemical stability and reactivity nih.gov |

| Dipole Moment | 2.5 D | Indicates overall molecular polarity |

Mechanistic Investigations of Reactions Involving the Compound

Computational methods are invaluable for exploring the pathways of chemical reactions, identifying intermediates, and calculating the energy barriers associated with transition states.

The bromine atom on the pyridine ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. researchgate.netresearchgate.net DFT calculations can be used to model the entire catalytic cycle: oxidative addition, transmetalation (for Suzuki coupling) or coordination of the amine (for Buchwald-Hartwig), and reductive elimination.

Transition state analysis would focus on identifying the geometry and energy of the highest-energy point along the reaction coordinate for each elementary step. The rate-limiting step of the reaction is the one with the highest activation energy barrier. For many cross-coupling reactions, the oxidative addition of the aryl bromide to the palladium(0) catalyst is the initial and often rate-determining step. uzh.ch Computational analysis would provide the activation energy for this step, offering insights into the required reaction conditions (e.g., temperature).

Prediction of Reactivity and Regioselectivity

The electronic structure calculated by DFT can be used to predict how the molecule will react. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov

For this compound, the MEP would likely show a negative potential around the pyridine nitrogen atom, making it a site for protonation or coordination to Lewis acids. The regioselectivity of electrophilic aromatic substitution on the pyridine ring can also be predicted. The electron-donating alkoxy group directs electrophiles to the ortho and para positions, but the inherent electronic nature of the pyridine ring must also be considered. Computational modeling of the transition states for electrophilic attack at different positions on the ring would reveal the most favorable site kinetically.

Molecular Modeling for Ligand-Catalyst Interactions in Palladium-Catalyzed Processes

The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the ligands coordinated to the palladium center. nih.gov Molecular modeling, including DFT and molecular mechanics, can be used to study the interactions between the this compound substrate, the palladium catalyst, and various phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. mdpi.com

These models can help explain ligand effects observed experimentally. For example, modeling can show how the steric bulk of a ligand influences the coordination of the pyridine substrate or how its electronic properties affect the rate of reductive elimination. nih.gov By calculating the binding energies of different ligands to the palladium center and analyzing the geometries of the resulting complexes, it is possible to rationally design or select the optimal ligand for a specific transformation involving this compound, aiming for higher yields and selectivity.

Sustainable Synthetic Approaches for 2 2 Benzyloxy Ethoxy 5 Bromopyridine and Its Derivatives

Development of Green Chemistry Principles in Synthesis

The synthesis of pyridine (B92270) derivatives has traditionally relied on methods that often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. The twelve principles of green chemistry provide a framework for designing more sustainable synthetic routes. These principles emphasize waste prevention, atom economy, the use of less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing derivatives, catalysis, designing for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention. uniroma1.it

In the context of synthesizing 2-(2-(Benzyloxy)ethoxy)-5-bromopyridine, applying these principles could involve moving away from classical condensation reactions that have low yields and employ toxic reagents. wikipedia.org Instead, modern approaches focus on catalytic methods and process optimization to improve sustainability.

Catalyst Selection for Reduced Environmental Impact

Catalysis is a fundamental pillar of green chemistry, offering pathways to reactions with higher efficiency and selectivity, often under milder conditions. biosynce.com For the synthesis of pyridine scaffolds, various catalytic systems have been explored to minimize environmental impact.

Heterogeneous catalysts, such as zeolites, are advantageous due to their ease of separation from the reaction mixture, reusability, and potential for high selectivity. nih.gov For instance, in the synthesis of pyridines from simple precursors, zeolites like H-Beta, H-ZSM-5, and H-ZSM-12 have demonstrated effectiveness. nih.gov While a direct catalytic synthesis of this compound using this method is not documented, the principle of using recyclable solid acids could be adapted.

Palladium-catalyzed cross-coupling reactions are pivotal in the synthesis of functionalized pyridines. mdpi.com To enhance the sustainability of these processes, the use of highly efficient catalysts at low loadings, catalysts supported on recoverable materials, or catalysts that can operate in greener solvents is preferred. Metal-pyridine complexes, for example, have been utilized in various catalytic reactions, which can enhance reaction efficiency and reduce the required amount of metal catalyst. biosynce.com

Below is a comparative table of potential catalyst types for the synthesis of pyridine derivatives, highlighting their environmental impact.

| Catalyst Type | Advantages | Disadvantages | Potential Application in Synthesis |

| Homogeneous Catalysts (e.g., Pd(PPh₃)₄) | High activity and selectivity | Difficult to separate and recycle, potential for metal contamination in the product | Suzuki or Negishi coupling to introduce substituents to a pre-formed bromopyridine ring. |

| Heterogeneous Catalysts (e.g., Zeolites) | Easy to separate, reusable, thermally stable | Can have lower activity than homogeneous counterparts, potential for leaching | Formation of the pyridine ring from acyclic precursors. |

| Nanocatalysts (e.g., Magnetic Nanoparticles) | High surface area, easily recoverable with a magnet | Potential for aggregation and loss of activity, long-term stability concerns | Can be used to support palladium or other metals for cross-coupling reactions. nih.gov |

| Biocatalysts (e.g., Enzymes) | High selectivity, mild reaction conditions, biodegradable | Limited to specific reactions and substrates, can be sensitive to reaction conditions | Could be explored for specific transformations, such as selective hydrolysis or oxidation. |

Solvent Minimization and Alternative Solvent Systems (e.g., Aqueous Media)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the minimization of solvent use or the replacement of hazardous solvents with more benign alternatives.

Solvent-free reactions, where the reactants themselves act as the solvent, represent an ideal scenario. rsc.org Microwave-assisted synthesis is one technique that can facilitate solvent-free reactions, often leading to shorter reaction times and higher yields. nih.gov

When a solvent is necessary, water is an attractive green solvent due to its non-toxicity, non-flammability, and abundance. uniroma1.it While the solubility of nonpolar organic molecules like this compound in water can be a challenge, techniques such as the use of surfactants to create micelles can enable reactions in aqueous media. nih.gov Other green solvent alternatives include supercritical fluids (like CO₂), ionic liquids, and bio-based solvents like cyclopentyl methyl ether (CPME). nih.gov

The following table compares different solvent systems for organic synthesis:

| Solvent System | Key Advantages | Key Disadvantages | Applicability to Pyridine Synthesis |

| Conventional Organic Solvents (e.g., Toluene (B28343), DMF) | Good solvating power for a wide range of reactants | Often toxic, flammable, and environmentally persistent | Traditionally used but being replaced by greener alternatives. |

| Water | Non-toxic, non-flammable, inexpensive | Poor solubility for many organic compounds, can interfere with certain reactions | Can be used with phase-transfer catalysts or for specific water-tolerant reactions. uniroma1.it |

| Supercritical CO₂ | Non-toxic, non-flammable, easily removed | Requires high pressure, specialized equipment | Suitable for certain catalytic reactions and extractions. |

| Ionic Liquids | Low volatility, tunable properties | Can be expensive, potential for toxicity and bioaccumulation | Can act as both solvent and catalyst in some pyridine syntheses. acs.org |

| Solvent-Free | Eliminates solvent waste, can lead to faster reactions | Not suitable for all reaction types, potential for high viscosity | Ideal for certain multicomponent reactions, often aided by microwave or ball milling. rsc.org |

Energy Efficiency in Reaction Conditions (e.g., Room Temperature Reactions)

Reducing the energy consumption of chemical processes is a key aspect of green chemistry. This can be achieved by designing reactions that proceed at ambient temperature and pressure, or by utilizing alternative energy sources that are more efficient than conventional heating.

Many catalytic reactions can be optimized to run at or near room temperature, which significantly reduces the energy demand. researchgate.net The development of highly active catalysts is crucial for achieving high conversion rates under these mild conditions.

Microwave-assisted synthesis is another energy-efficient technique. nih.gov Microwaves directly heat the reaction mixture, leading to rapid temperature increases and often significantly shorter reaction times compared to conventional heating methods. This can result in substantial energy savings and improved product yields. atiner.gr

A comparison of energy sources for chemical synthesis is presented below:

| Energy Source | Efficiency | Advantages | Disadvantages |

| Conventional Heating (e.g., oil bath) | Low | Simple setup | Slow, inefficient energy transfer, localized overheating |

| Microwave Irradiation | High | Rapid heating, shorter reaction times, often higher yields | Requires specialized equipment, potential for hotspots |

| Ultrasonication (Sonochemistry) | Moderate | Can enhance reaction rates and yields, useful for heterogeneous reactions | Specialized equipment needed, effects can be substrate-dependent |

| Photochemistry (Visible Light) | High (for specific reactions) | Can enable unique transformations at room temperature | Requires a suitable chromophore, can be limited by light penetration |

Atom Economy and Waste Reduction Strategies

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Reactions with high atom economy are inherently less wasteful. Addition and rearrangement reactions are ideal, with 100% atom economy, while substitution and elimination reactions generate byproducts and have lower atom economies. researchgate.net

In synthesizing this compound, a strategy that maximizes atom economy would be preferable. For example, a multi-component reaction where the pyridine ring is constructed from simpler fragments in a single step could offer a higher atom economy than a multi-step synthesis involving protecting groups and subsequent deprotection steps. nih.gov

Waste reduction also involves minimizing the use of auxiliary substances like solvents and separation agents. The use of catalytic amounts of reagents instead of stoichiometric quantities is a key strategy for waste prevention. primescholars.com For instance, using a catalytic amount of a strong base for a deprotonation step is preferable to using a full equivalent that would need to be neutralized and removed later.

The table below illustrates the concept of atom economy for two hypothetical reaction types for synthesizing a substituted pyridine.

| Reaction Type | Generalized Equation | Theoretical Atom Economy | Waste Products |

| Addition/Cyclization | A + B + C → Product | 100% | None (in an ideal reaction) |

| Condensation/Substitution | A + B → Product + D | < 100% | Byproduct D (e.g., H₂O, salts) |

By focusing on these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, reducing its environmental impact and contributing to a greener chemical industry.

Q & A

Q. Q1: What are the standard synthetic routes for 2-(2-(Benzyloxy)ethoxy)-5-bromopyridine, and how can its structure be confirmed?

A: The synthesis typically involves sequential functionalization of the pyridine ring. A common approach is:

Benzyloxy-ethoxy introduction : React 5-bromopyridin-2-ol with benzyl bromide in the presence of a base (e.g., NaH) to install the benzyloxy group, followed by ethoxylation using 2-chloroethanol under similar conditions .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is used to isolate intermediates and the final product.

Characterization :

- NMR : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine and benzyl groups) .

- Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 348.05 for CHBrNO) .

Intermediate-Level Reactivity

Q. Q2: How does the bromine substituent influence nucleophilic aromatic substitution (NAS) in this compound?

A: The electron-withdrawing bromine at position 5 activates the pyridine ring for NAS at position 2 or 3. For example:

- Amination : React with ammonia/copper catalyst to yield 5-bromo-2-(2-(benzyloxy)ethoxy)pyridin-4-amine.

- Contradictions : Competing reactions (e.g., elimination or side-chain modifications) may occur if reaction conditions (temperature, solvent polarity) are not optimized. DMSO or DMF enhances NAS efficiency by stabilizing transition states .

Advanced Synthesis Challenges

Q. Q3: How can researchers mitigate competing side reactions during ethoxylation steps?

A: Key strategies include:

- Temperature control : Maintain ≤60°C to avoid ether cleavage or ring oxidation.

- Protecting groups : Use temporary protecting groups (e.g., TMS for hydroxyl) to prevent undesired ethoxylation at other positions.

- Catalyst optimization : Pd/C or KI catalysts improve regioselectivity, reducing byproducts like di-ethoxylated derivatives .

Biological Activity Profiling

Q. Q4: What methodologies are recommended for evaluating this compound’s potential as a kinase inhibitor?

A:

In vitro assays :

- Kinase inhibition screening : Use recombinant kinases (e.g., EGFR, JAK2) with ATP-Glo™ assays to measure IC.

- Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., HeLa) via MTT assays .

Structure-activity relationship (SAR) : Modify the benzyloxy-ethoxy chain to assess steric/electronic effects on potency.

Data Contradictions in Literature

Q. Q5: How should researchers address discrepancies in reported yields for similar pyridine derivatives?

A: Discrepancies often arise from:

- Reagent purity : Impure benzyl bromide or solvents (e.g., trace water in DMF) reduces yields. Use freshly distilled reagents.

- Scale effects : Small-scale syntheses (<1 mmol) may suffer from inefficient mixing; continuous flow reactors improve reproducibility at larger scales .

Advanced Applications in Drug Discovery

Q. Q6: What strategies enable the use of this compound in PROTAC (proteolysis-targeting chimera) development?

A:

- Linker design : The ethoxy-benzyloxy chain serves as a flexible linker between a target-binding moiety (e.g., kinase ligand) and an E3 ubiquitin ligase recruiter (e.g., pomalidomide).

- Conjugation chemistry : Click chemistry (CuAAC) or amide coupling attaches functional groups without destabilizing the pyridine core .

Stability and Storage

Q. Q7: What are the critical storage conditions to prevent degradation of this compound?

A:

- Light sensitivity : Store in amber vials at –20°C to avoid bromine dissociation.

- Moisture control : Use desiccants (e.g., silica gel) in sealed containers; the ethoxy group is prone to hydrolysis in humid conditions .

Analytical Method Development

Q. Q8: How can HPLC methods be optimized for quantifying trace impurities in this compound?

A:

- Column selection : C18 columns (5 µm, 250 mm) with 0.1% TFA in water/acetonitrile gradients resolve polar byproducts.

- Detection : UV at 254 nm (pyridine absorption) or MS/MS for low-abundance impurities .

Computational Modeling

Q. Q9: Which computational tools predict the binding affinity of this compound to biological targets?

A:

- Docking studies : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., kinases).

- MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories. Validate with experimental IC data .

Toxicity and Safety

Q. Q10: What safety protocols are essential when handling this compound in vivo studies?

A:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for synthesis; monitor airborne bromine levels with real-time sensors.

- Waste disposal : Neutralize brominated waste with NaHCO before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.